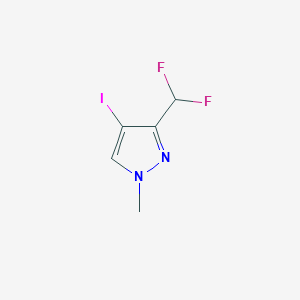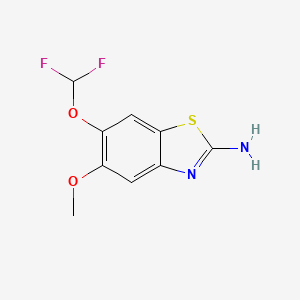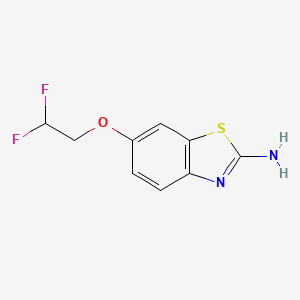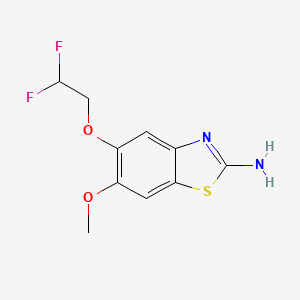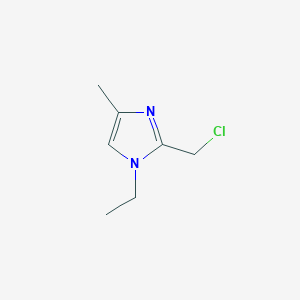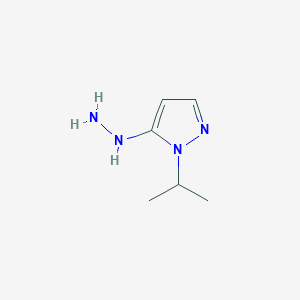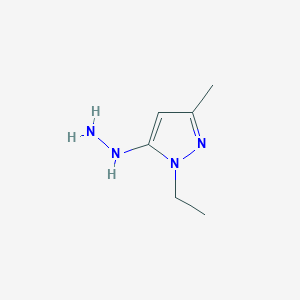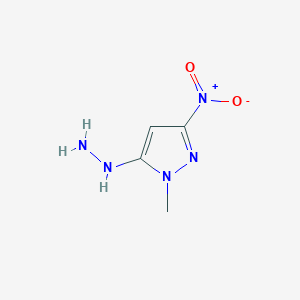
5-hydrazinyl-1-methyl-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-1-methyl-3-nitro-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a hydrazine group (-NHNH2), a nitro group (-NO2), and a methyl group (-CH3) attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1-methyl-3-nitro-1H-pyrazole typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Nitro Group: The nitration of the pyrazole core can be achieved using nitric acid (HNO3) in the presence of a suitable catalyst.
Introduction of Hydrazine Group: The hydrazine group can be introduced through the reaction of the nitro-substituted pyrazole with hydrazine hydrate (N2H4·H2O).
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydrazinyl-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form diazo compounds or hydrazones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe), tin (Sn), hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), halides (e.g., iodine, bromine)
Major Products Formed:
Oxidation: Hydrazones, diazo compounds
Reduction: Amines
Substitution: Halogenated pyrazoles, alkylated pyrazoles
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The biological activity of 5-hydrazinyl-1-methyl-3-nitro-1H-pyrazole has been explored for its potential antiviral, antibacterial, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Medicine: The compound has been investigated for its use in drug discovery and development. Its derivatives have been studied for their potential therapeutic effects in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. It is also employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-hydrazinyl-1-methyl-3-nitro-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazine group can form stable complexes with metal ions, which can be useful in catalysis and material science.
Comparación Con Compuestos Similares
1-Methyl-3-nitro-1H-pyrazole: Lacks the hydrazine group.
3-Nitro-1H-pyrazole: Lacks both the methyl and hydrazine groups.
5-Hydrazinyl-1H-pyrazole: Lacks the nitro group.
Uniqueness: 5-Hydrazinyl-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of both the hydrazine and nitro groups on the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c1-8-3(6-5)2-4(7-8)9(10)11/h2,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQKYVIOIPRUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
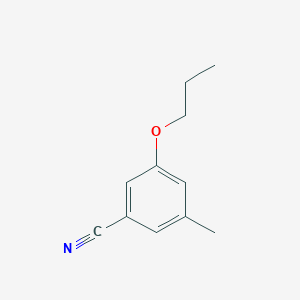
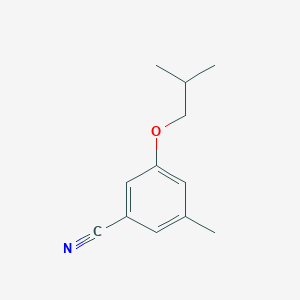
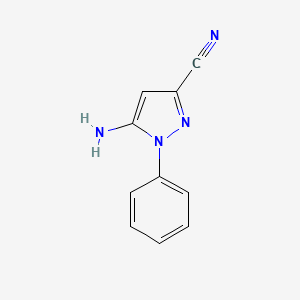
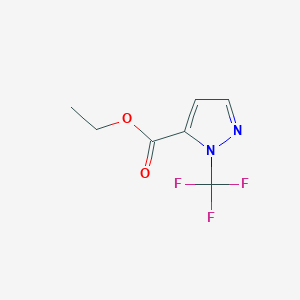
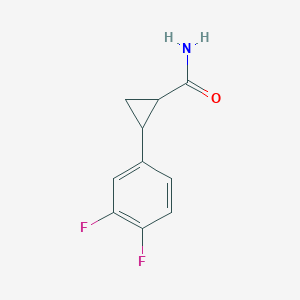
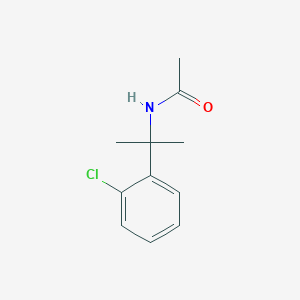
![4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036878.png)
